Nucleophilic Reactivity of (1H-inden-2-yl)trimethylsilane vs. Ionic Indenyl Alkali Compounds
The nucleophilic reactivity of (1H-inden-2-yl)trimethylsilane is dramatically lower than that of corresponding ionic indenyl alkali compounds, a crucial parameter for controlling reaction selectivity. Quantitative kinetic studies reveal a difference of 18 to 24 orders of magnitude in reaction rate. [1]
| Evidence Dimension | Nucleophilic Reactivity (Relative Reaction Rate) |
|---|---|
| Target Compound Data | Baseline (1.0) |
| Comparator Or Baseline | Ionic indenyl alkali compounds |
| Quantified Difference | Ionic compounds are 10^18 to 10^24 times more reactive. |
| Conditions | Reactions with benzhydrylium ions (Ar2CH+) and quinone methides; reactivity quantified using the Mayr-Patz equation. |
Why This Matters
This quantifies the compound's stability against unwanted nucleophilic attack and defines its suitability in multi-step sequences where highly reactive carbanions would lead to decomposition.
- [1] Corral-Bautista, F., Klier, L., Knochel, P., & Mayr, H. (2015). From Carbanions to Organometallic Compounds: Quantification of Metal Ion Effects on Nucleophilic Reactivities. Angewandte Chemie International Edition, 54(42), 12497–12500. View Source
